molecular formula C22H23N3O5S2 B4889048 3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No. B4889048
M. Wt: 473.6 g/mol
InChI Key: BFORCNXRHJXYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMMSA and is synthesized using a specific method.

Mechanism of Action

AMMSA exhibits its pharmacological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. Additionally, AMMSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AMMSA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, AMMSA has been shown to inhibit the production of inflammatory mediators, thereby reducing inflammation in the body. Furthermore, AMMSA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

AMMSA has several advantages for lab experiments. It is a potent inhibitor of specific enzymes and proteins, making it a valuable tool for studying their function. Additionally, AMMSA has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, AMMSA has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on AMMSA. One area of interest is the development of AMMSA as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of AMMSA and its potential use in the treatment of neurological disorders. Furthermore, the development of more efficient synthesis methods for AMMSA could facilitate its use in various research applications.

Synthesis Methods

AMMSA is synthesized using a specific method that involves the reaction of 3-amino-4-methylbenzoic acid with aniline and sulfuric acid. The resulting product is then reacted with N-methyl-N-(methylsulfonyl)amine and 4-chlorobenzenesulfonyl chloride to obtain AMMSA. The synthesis of AMMSA is a complex process that requires expertise and precision.

Scientific Research Applications

AMMSA has potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. AMMSA has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases. Additionally, AMMSA has been studied for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-16-12-13-17(14-21(16)32(29,30)24-18-8-5-4-6-9-18)22(26)23-19-10-7-11-20(15-19)25(2)31(3,27)28/h4-15,24H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFORCNXRHJXYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.